
Igmesine
Descripción general
Descripción
Métodos De Preparación
La síntesis de igmesina implica varios pasos, comenzando con la preparación del intermedio de ciclopropilmetilamina. Este intermedio luego se hace reaccionar con etil-3,6-difenilhex-5-en-3-amina en condiciones específicas para formar el compuesto final . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.
Análisis De Reacciones Químicas
La igmesina experimenta varias reacciones químicas, que incluyen:
Oxidación: La igmesina se puede oxidar en condiciones específicas para formar óxidos correspondientes.
Reducción: Se puede reducir para formar derivados de amina más simples.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios haluros orgánicos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Neuropharmacological Applications
Cognitive Protection and Neurodegenerative Diseases
Igmesine has shown promising results in protecting cognitive functions in preclinical models, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can prevent or reduce neurotoxicity induced by amyloid beta peptides, which are implicated in Alzheimer's pathology. In rodent models, this compound administration led to:
- Reduced neuronal apoptosis: This was evidenced by a decrease in markers associated with cell death.
- Decreased neuroinflammation: this compound treatment resulted in lower levels of inflammatory cytokines.
- Improved memory retention: Behavioral tests indicated that this compound-treated animals performed better on memory tasks compared to controls .
Table 1: Effects of this compound on Neurodegenerative Models
Study Reference | Model Type | Dose (mg/kg) | Key Findings |
---|---|---|---|
O’Neill et al., 1995 | Ischemic model | 50-100 | Significant protection against cell death |
Gueguinou et al., 2017 | Alzheimer’s model | 1 | Reduced amyloid burden and improved memory |
Clinical trials | Major depressive disorder | 200 | Positive antidepressant effects observed |
Antidepressant Effects
This compound has been explored for its antidepressant properties. In clinical trials, it demonstrated efficacy comparable to traditional antidepressants when administered at doses ranging from 50 to 200 mg. Its mechanism appears to involve modulation of serotonin and norepinephrine pathways, akin to selective serotonin reuptake inhibitors (SSRIs) but with distinct neurochemical profiles .
Gastrointestinal Applications
Research has indicated that this compound can inhibit cholera toxin-induced secretion in the jejunum, suggesting its potential utility in treating gastrointestinal disorders characterized by excessive secretion. In animal studies, this compound effectively reduced net water secretion caused by cholera toxin, highlighting its therapeutic potential against enterotoxigenic infections .
Table 2: this compound's Impact on Gastrointestinal Secretion
Study Reference | Condition | Dose (mg/kg) | Result |
---|---|---|---|
Renaudo et al., 2004 | Cholera toxin-induced secretion | 1 | Significant reduction in water secretion |
Oncological Applications
Recent studies have also investigated the role of this compound in cancer treatment. Specifically, it has been shown to inhibit cell growth and migration in breast and colorectal cancer cell lines. The mechanism involves disruption of calcium signaling pathways, which are critical for cancer cell proliferation .
Table 3: Effects of this compound on Cancer Cell Lines
Study Reference | Cancer Type | Dose (µM) | Key Findings |
---|---|---|---|
Gueguinou et al., 2017 | Breast cancer | Varies | Inhibition of cell migration |
Science.gov Study | Colorectal cancer | Varies | Decreased calcium entry and SK3 current |
Mecanismo De Acción
La igmesina ejerce sus efectos principalmente a través del receptor sigma-1, una proteína chaperona del retículo endoplásmico . Al unirse al receptor sigma-1, la igmesina modula la movilización del calcio desde el retículo endoplásmico a las mitocondrias y otros compartimentos celulares . Esta modulación afecta varios procesos celulares, incluida la liberación de neurotransmisores, la plasticidad neuronal y la respuesta al estrés . La igmesina también interactúa con otros receptores, como los receptores NMDA y dopamina, influenciando su actividad y contribuyendo a sus efectos neuroprotectores y antidepresivos .
Comparación Con Compuestos Similares
La igmesina es única entre los agonistas del receptor sigma debido a su afinidad de unión específica y perfil farmacológico . Compuestos similares incluyen:
Fluoxetina: Un antidepresivo que también interactúa con los receptores sigma pero tiene un mecanismo de acción más amplio.
Desipramina: Un antidepresivo tricíclico que modula la movilización del calcio similar a la igmesina.
Otros agonistas del receptor sigma: Compuestos como PRE-084 y SA4503, que también se dirigen a los receptores sigma pero difieren en su estructura química y efectos específicos.
La singularidad de la igmesina radica en su agonismo selectivo del receptor sigma-1 y sus propiedades neuroprotectoras y de mejora cognitiva específicas .
Actividad Biológica
Igmesine, a selective sigma-1 receptor ligand, has gained attention for its diverse biological activities, particularly in the context of gastrointestinal disorders, neuroprotection, and potential antidepressant effects. This article provides an in-depth analysis of the biological activity of this compound, supported by relevant research findings and case studies.
Overview of this compound
Chemical Structure and Properties
this compound, chemically known as (R)-(+)–N-Cyclopropylmethyl-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propenyl]benzenemethanamine hydrochloride, exhibits high selectivity for sigma-1 receptors with a binding affinity (K_D) of 19.1 nM and minimal activity at sigma-2 receptors (IC50 > 1000 nM) . Its neuroprotective properties and weak inhibition of serotonin uptake suggest potential therapeutic applications in various neurological conditions.
1. Antidiarrheal Effects
This compound has demonstrated significant antidiarrheal activity in various animal models. It effectively inhibits cholera toxin and enterotoxigenic Escherichia coli-induced jejunal secretion. In a study involving Wistar rats, administration of this compound at doses as low as 1 mg/kg resulted in a marked reduction in net water secretion induced by cholera toxin from a median of -120 µl/min/g to -31 µl/min/g (p < 0.001) .
Table 1: Summary of Antidiarrheal Activity Studies
2. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly in models of cerebral ischemia. In gerbil models, doses ranging from 50 to 100 mg/kg were effective in providing neuroprotection during global cerebral ischemia . The mechanism underlying this effect involves modulation of intracellular calcium levels and enhancement of neuronal survival pathways.
3. Antidepressant Activity
Clinical studies have explored this compound's potential as an antidepressant. A study comparing this compound (25 or 100 mg/day) to fluoxetine (20 mg/day) found comparable efficacy in improving symptoms of major depression, as measured by the Hamilton Depression Rating Scale (HAM-D) . The antidepressant action is thought to be mediated through sigma-1 receptor activation, which influences neurotransmitter release and neuronal excitability .
Case Study: Clinical Efficacy in Depression
In a clinical trial involving patients with major depressive disorder, this compound was administered alongside standard treatment regimens. Patients reported significant improvements in mood and cognitive function compared to baseline measurements.
The biological effects of this compound are primarily mediated through its action on sigma-1 receptors, which are involved in various cellular processes:
- Calcium Modulation : this compound influences intracellular calcium signaling pathways, which are crucial for neurotransmitter release and neuronal health .
- Neuroprotection : By stabilizing endoplasmic reticulum calcium levels and promoting mitochondrial function, this compound enhances cell survival under stress conditions .
- Antisecretory Action : this compound's ability to inhibit neurally mediated intestinal secretion suggests a therapeutic role in gastrointestinal disorders .
Propiedades
IUPAC Name |
(E)-N-(cyclopropylmethyl)-N-methyl-3,6-diphenylhex-5-en-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N/c1-3-23(22-14-8-5-9-15-22,24(2)19-21-16-17-21)18-10-13-20-11-6-4-7-12-20/h4-15,21H,3,16-19H2,1-2H3/b13-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZSWYIFCKGTJI-JLHYYAGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=CC1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C/C=C/C1=CC=CC=C1)(C2=CC=CC=C2)N(C)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801028764 | |
Record name | Igmesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140850-73-3 | |
Record name | (+)-N-(Cyclopropylmethyl)-α-ethyl-N-methyl-α-[(2E)-3-phenyl-2-propen-1-yl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140850-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Igmesine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140850733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Igmesine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801028764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IGMESINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA3745J38K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.